6-methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
Properties
IUPAC Name |
6-methyl-3-thiophen-2-yl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-9-4-5-12-10(7-9)14-11(8-15-12)13-3-2-6-16-13/h2-7,11,14H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLHQGHLIVGRJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(N2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield/Outcome | Advantages | Limitations |
|---|---|---|---|---|---|
| Oxidative Cyclization | Branched primary amines + ortho-benzoquinones | Iodine + triethylamine, acetonitrile | Up to 89% yield | High yield, mild conditions | Requires electrophilic iodine and base |
| Multi-Step Phenoxypropanone Route | Substituted phenols + monochloroacetone | K2CO3, KI, Pt/C hydrogenation, chromatographic purification | Moderate to high purity | Versatile for various substitutions | Multi-step, longer reaction times |
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzoxazines depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of 6-methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine exhibit significant antimicrobial properties. In studies evaluating the compound's efficacy against various bacterial strains, it was found to be particularly effective against Gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis . The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound has also been investigated for its cytotoxic effects on cancer cell lines. For instance, studies involving the NCI-60 cell line panel demonstrated that certain derivatives possess notable cytotoxicity against colorectal (HCT116), breast (MCF7), and liver (HUH7) cancer cells . The structure-activity relationship (SAR) studies indicate that modifications in the thiophene ring can enhance anticancer activity, making this compound a promising candidate for further development as an anticancer agent.
Neuroprotective Effects
Emerging research suggests that compounds similar to this compound may exhibit neuroprotective properties. Specifically, derivatives have been identified as potential inhibitors of β-secretase enzymes (BACE1 and BACE2), which are implicated in Alzheimer's disease pathology . This inhibition could help reduce amyloid plaque formation, a hallmark of Alzheimer's disease.
Material Science
Polymer Chemistry
In material science, the unique chemical structure of this compound allows it to be utilized as a monomer in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and electrical conductivity due to the presence of thiophene moieties . Research is ongoing to explore these materials' potential applications in organic electronics and photovoltaic devices.
Organic Synthesis
Synthetic Intermediates
The compound serves as a valuable intermediate in organic synthesis. It can be used to synthesize more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions. Its ability to participate in diverse chemical reactions makes it an essential building block for developing new pharmaceuticals and agrochemicals .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 6-methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, while its antimicrobial activity could be attributed to the disruption of bacterial cell membranes.
Comparison with Similar Compounds
Substituent Variations in the Benzo[b][1,4]oxazine Core
The biological and physicochemical properties of benzo[b][1,4]oxazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of analogous compounds:
Key Observations :
Comparison of Yields and Conditions :
- Target Compound: No direct synthesis data provided, but analogous methods (e.g., ) suggest moderate yields (33–64%) under mild conditions .
- 6-Bromo Derivative : Requires halogenation steps, often leading to lower yields due to side reactions .
Biological Activity
6-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining a thiophene ring with an oxazine framework, which may contribute to its interaction with various biological targets. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of nitrogen and sulfur atoms alongside carbon and hydrogen enhances its potential reactivity and biological interactions. Below is a summary of its structural characteristics:
| Property | Description |
|---|---|
| Molecular Formula | |
| CAS Number | 214330-72-0 |
| Functional Groups | Thiophene, Oxazine |
Biological Activity Overview
Research indicates that compounds within the benzo[b][1,4]oxazine family exhibit various biological activities, including antimicrobial and anticancer properties. The specific activities of this compound are still under investigation, but preliminary studies suggest promising results.
Anticancer Activity
A study evaluated the cytotoxic effects of several oxazine derivatives on HepG2 cells under normoxic and hypoxic conditions. It was found that certain derivatives exhibited selective toxicity towards hypoxic cancer cells while sparing normoxic cells. For example:
| Compound | IC50 (μM) | Effect on Hypoxic Cells | Effect on Normoxic Cells |
|---|---|---|---|
| Compound 10 | 87 ± 1.8 | Significant cytotoxicity | Minimal toxicity |
| Compound 11 | 10 ± 3.7 | Significant cytotoxicity | Minimal toxicity |
These findings suggest that modifications in the structure can lead to enhanced selectivity for cancer cells, indicating a potential pathway for developing targeted cancer therapies using derivatives like this compound .
Neuropharmacological Activity
Another area of interest is the compound's interaction with serotonin receptors. A series of benzo[1,4]oxazine derivatives were synthesized and tested as antagonists for the 5-HT(6) receptor. Some compounds displayed subnanomolar affinities for this receptor, suggesting potential applications in treating neurological disorders .
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors due to its structural properties. Its ability to penetrate the blood-brain barrier further supports its potential neuropharmacological applications .
Case Studies and Research Findings
Several studies have focused on related compounds within the same chemical family:
- 5-HT(6) Receptor Antagonists : A study found that certain derivatives had high affinity for the 5-HT(6) receptor and good brain penetration in rat models .
- Hypoxia-Induced Cytotoxicity : Research demonstrated that specific oxazine derivatives selectively inhibited hypoxic tumor cell growth while being less toxic to normoxic cells .
These findings underline the therapeutic potential of compounds similar to this compound in oncology and neurology.
Q & A
Q. Advanced
- Chromatographic Separation : Column chromatography (hexane:EtOAc gradients) isolates diastereomers with high purity .
- Spectroscopic Analysis : H-NMR coupling constants and NOE experiments confirm stereochemistry, while FT-IR validates functional groups .
- HPLC Monitoring : Chiral columns resolve enantiomers, with diastereomeric ratios quantified via peak integration .
What safety protocols should be followed when handling this compound in laboratory settings?
Q. Basic
- Preventive Measures : Avoid ignition sources (P210), ensure proper ventilation, and use PPE (gloves, goggles) .
- Storage : Store in cool, dry conditions away from oxidizing agents.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
How does the introduction of a thiophen-2-yl substituent influence the pharmacological activity of benzoxazine derivatives?
Q. Advanced
- Enhanced Bioactivity : Thiophene’s electron-rich π-system may improve binding to targets (e.g., enzymes, receptors) via hydrophobic/stacking interactions .
- SAR Studies : Replace thiophene with other heterocycles (e.g., pyridine) and evaluate activity changes using in vitro assays (e.g., antiproliferative screens) .
- Computational Modeling : Docking studies predict interactions with biological targets, guiding rational design .
What are the challenges in achieving high enantiopurity in the synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives, and how can they be addressed?
Q. Advanced
- Side Reactions : Competing pathways (e.g., isomerization) reduce enantiomeric excess. Mitigate via enzyme engineering or kinetic resolution .
- Purification : Crystallization or simulated moving bed (SMB) chromatography enhances enantiopurity >99% .
- Catalyst Tuning : Asymmetric metal catalysis (e.g., Ru-BINAP complexes) improves stereocontrol in hydrosilylation reactions .
Which characterization techniques are most effective for confirming the structure and purity of this compound?
Q. Basic
- NMR Spectroscopy : H/C-NMR confirms regiochemistry; NOESY detects spatial proximity of substituents .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula .
- X-ray Crystallography : Resolves absolute configuration and crystal packing .
How can green chemistry principles be applied to the synthesis of benzoxazine derivatives to improve sustainability?
Q. Advanced
- Solvent-Free Reactions : Neat conditions at 100°C reduce waste (e.g., in thiophene coupling reactions) .
- Catalyst-Free Multicomponent Reactions : One-pot strategies minimize purification steps and energy use .
- Biocatalysis : Enzymatic reductions (e.g., ADH-A) replace toxic metal catalysts, improving atom economy .
What in vitro models are suitable for evaluating the biological activity of this compound?
Q. Advanced
- Antiproliferative Assays : Test against tumor cell lines (e.g., HUVECs) using MTT or SRB assays .
- Enzyme Inhibition : Screen for thrombin or kinase inhibition via fluorogenic substrates .
- Receptor Binding : Radioligand displacement assays (e.g., α2C adrenoreceptors) quantify affinity .
What strategies can be employed to resolve conflicting data regarding the biological activity of benzoxazine derivatives in preclinical studies?
Q. Advanced
- Standardized Protocols : Replicate assays under controlled conditions (pH, temperature) to minimize variability .
- Orthogonal Assays : Confirm activity using complementary methods (e.g., SPR vs. fluorescence polarization) .
- Purity Verification : HPLC-MS ensures compound integrity (>95% purity) before testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
